molecular formula C19H18N2O3 B2369971 Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate CAS No. 77157-28-9

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B2369971
CAS No.: 77157-28-9
M. Wt: 322.364
InChI Key: TZRPUJLDSWTXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. The presence of methoxy, phenylamino, and carboxylate groups further enhances its chemical reactivity and biological activity.

Scientific Research Applications

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy, phenylamino, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the quinoline core allows it to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative with different chemical properties.

Uniqueness

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of methoxy, phenylamino, and carboxylate groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 4-anilino-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-9-14(23-2)11-15(17)18(16)21-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRPUJLDSWTXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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